molecular formula C11H9ClN2O B1416893 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1152508-67-2

3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1416893
CAS No.: 1152508-67-2
M. Wt: 220.65 g/mol
InChI Key: RIASWQQOKKVJJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group at the 3-position, a methyl group at the 1-position, and an aldehyde group at the 4-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form 2-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under basic conditions to yield the corresponding pyrazole derivative. The final step involves the oxidation of the pyrazole derivative to introduce the aldehyde group at the 4-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent systems that are suitable for large-scale operations. The choice of solvents and reaction conditions is crucial to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit certain enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
  • 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carbaldehyde
  • 3-(2-chlorophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde

Uniqueness

3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is unique due to the specific positioning of the chlorophenyl and aldehyde groups, which can significantly influence its chemical reactivity and biological activity. This unique structure allows it to participate in specific reactions and interact with particular molecular targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

3-(2-chlorophenyl)-1-methylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-14-6-8(7-15)11(13-14)9-4-2-3-5-10(9)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIASWQQOKKVJJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=CC=C2Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 100 mL round-bottom flask was purged and maintained with an inert atmosphere of nitrogen and charged with (Z)-1-[1-(2-chlorophenyl)ethylidene]-2-methylhydrazine (2.00 g, 10.9 mmol, 1.00 equiv), (chloromethylidene)dimethylazanium chloride (12.7 g, 99.2 mmol, 9.06 equiv) and N,N-dimethylformamide (40 mL). The resulting solution was stirred overnight at 50° C. The reaction progress was monitored by LCMS. The reaction was then quenched by the addition of saturated sodium carbonate solution (100 mL). The resulting solution was extracted with ethyl acetate (3×100 mL) and the organic layers were combined, washed with brine (2×100 mL), dried over sodium sulfate and concentrated under reduced pressure. The residue was chromatographed on a silica gel column with ethyl acetate/petroleum ether (1/1) to yield 1.00 g (41% yield) of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde as a yellow solid. LCMS (ESI, m/z): 221 [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 4
Reactant of Route 4
3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 5
Reactant of Route 5
3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 6
Reactant of Route 6
3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.